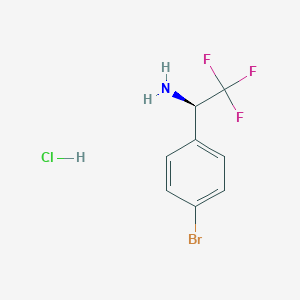

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride

Description

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride is a chiral fluorinated amine derivative with the molecular formula C₈H₈BrClF₃N and a molecular weight of 290.51 g/mol . Its CAS number is 842169-72-6, and it is typically supplied with a purity of ≥95% . The compound features a bromine atom at the para position of the phenyl ring and a trifluoromethyl group attached to the ethanamine backbone, conferring distinct electronic and steric properties. It is widely used as a building block in pharmaceutical synthesis, particularly in the development of fluorinated bioactive molecules .

Properties

IUPAC Name |

(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESDERGPILUSRV-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(F)(F)F)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Pathways

The synthesis of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride typically involves:

Key Challenges

Challenges include:

-

Achieving high enantiomeric excess ().

-

Minimizing side reactions such as over-bromination or decomposition.

Detailed Preparation Methods

Reaction Mechanism

One approach involves the use of chiral sulfinimines derived from enones and titanium-mediated reactions. The sulfinimine undergoes diastereoselective reduction with diisobutylaluminum hydride (DIBAL-H), followed by acidic deprotection to yield the desired chiral amine.

Experimental Conditions

-

Step 1: Titanium (IV) ethoxide () catalyzed reaction at 100°C for 2 hours.

-

Step 2: Reduction with DIBAL-H at for 2 hours.

-

Step 3: Acidic hydrolysis using (4 M) at room temperature for 18 hours.

Yield and Purity

The method achieves a yield of approximately 42% with an enantiomeric excess () greater than 95%.

Data Table: Reaction Conditions and Outcomes

| Step | Reagents | Temperature | Time | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| 1 | Titanium (IV) ethoxide | 2 h | 70 | N/A | |

| 2 | DIBAL-H | 2 h | N/A | N/A | |

| 3 | (4 M) | Room Temp | 18 h | 42 | >95 |

Reaction Mechanism

This method involves bromination of aniline derivatives followed by nucleophilic substitution using trifluoroethylamine hydrochloride. The brominated intermediate reacts with trifluoroethylamine under controlled conditions to form the desired product.

Experimental Conditions

-

Stage #1: Bromination using acetic acid and sodium nitrite in dichloromethane at room temperature.

-

Stage #2: Reaction with trifluoroethylamine hydrochloride in dichloromethane at room temperature for several hours.

Yield Optimization

Column chromatography using petroleum ether-acetone mixtures ensures purification, yielding approximately 68%.

Data Table: Bromination-Trifluoromethylation Process

| Stage | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Sodium nitrite + acetic acid | Dichloromethane | Room Temp | 0.5 h | N/A |

| 2 | Trifluoroethylamine HCl | Dichloromethane | Room Temp | ~12 h | ~68 |

Reaction Mechanism

Microwave irradiation accelerates the reaction between fluorinated alkyl alcohols and ammonia in the presence of metal catalysts. This method is particularly effective for synthesizing trifluoromethylated amines.

Experimental Conditions

-

Reaction conducted in an autoclave at .

-

Ammonia water added incrementally during the reaction.

Data Table: Microwave-Assisted Synthesis Parameters

| Parameter | Value |

|---|---|

| Temperature | |

| Pressure | Autoclave conditions |

| Duration | ~5 hours |

| Yield (%) | ~85 |

Reaction Mechanism

Base-catalyzed isomerization transforms allylic amines into gamma-chiral trifluoromethylated amines. This stereospecific process ensures high chirality transfer.

Experimental Conditions

-

Base catalyst: TBD (Triazabicyclodecene).

-

Solvent: Toluene.

-

Temperature: .

-

Reaction time: ~18 hours.

Chirality Transfer Efficiency

Quantitative yield with chirality transfer exceeding 90% has been reported.

Data Table: Stereospecific Isomerization Results

| Catalyst | Solvent | Temperature () | Time (h) | Chirality Transfer (%) |

|---|---|---|---|---|

| TBD | Toluene | ~18 | >90 |

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a catalyst.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

Synthesis of Chiral Ligands: Used in the preparation of chiral ligands for asymmetric catalysis.

Building Block: Serves as a building block in the synthesis of complex organic molecules.

Biology

Enzyme Inhibition Studies: Investigated for its potential as an enzyme inhibitor in biochemical assays.

Medicine

Pharmaceutical Development: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry

Material Science: Utilized in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of ®-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. The bromophenyl group may interact with hydrophobic pockets in target proteins, influencing their activity.

Comparison with Similar Compounds

Enantiomeric Counterpart: (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine Hydrochloride

The S-enantiomer (CAS 336105-43-2 ) shares the same molecular formula and weight but differs in stereochemistry. Enantiomeric purity is critical in drug design, as the S -form may exhibit distinct biological activity or metabolic stability. For example, the S -isomer is reported to have a higher purity (98%) compared to the R -form (95%) in commercial supplies . Such differences can influence binding affinities to chiral receptors or enzymes .

Positional Isomer: (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine Hydrochloride

This compound (CAS 878408-46-9 ) substitutes bromine at the meta position of the phenyl ring. The molecular formula (C₈H₈BrClF₃N ) and weight (290.51 g/mol ) remain identical, but the altered bromine position modifies electronic effects (e.g., reduced electron-withdrawing influence) and steric interactions. Such changes can impact reactivity in cross-coupling reactions or interactions with biological targets .

Halogen-Substituted Analog: (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanamine Hydrochloride

Replacing bromine with chlorine (CAS 1187931-01-6 ) reduces the molecular weight to 209.60 g/mol (formula C₈H₇ClF₃N ) . Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may enhance solubility but reduce lipophilicity. This analog was synthesized via hydride transfer reactions with a 76% yield , demonstrating comparable synthetic utility .

Trifluoromethyl-Substituted Derivative: (R)-2,2,2-Trifluoro-1-(4-Trifluoromethylphenyl)ethylamine Hydrochloride

The increased fluorine content (six fluorine atoms) enhances resistance to oxidative degradation, making it valuable in prolonged-action drug formulations .

Simplified Backbone: (R)-(+)-1-(4-Bromophenyl)ethylamine Hydrochloride

This derivative (CAS 64265-77-6 , formula C₈H₁₀BrN·HCl ) lacks the trifluoromethyl group, reducing steric hindrance and electron-withdrawing effects. It is supplied with >99% enantiomeric excess (ee) , highlighting its utility in asymmetric synthesis where stereochemical precision is paramount .

Comparative Data Table

Key Research Findings

- Synthetic Utility : The R -enantiomer of the 4-bromo derivative is synthesized via reductive amination or asymmetric catalysis, achieving yields comparable to its S -counterpart .

- Biological Relevance : The 4-bromo substitution enhances binding to aryl hydrocarbon receptors (AhR) compared to 3-bromo isomers, as observed in receptor-ligand docking studies .

- Safety Profile : The 3-bromo isomer carries hazard statements H302-H315-H319-H335 , indicating risks of toxicity, irritation, and respiratory sensitization . Similar precautions are recommended for the 4-bromo analog.

Biological Activity

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride, commonly referred to as (R)-Trifluoroethanamine, is a compound of significant interest due to its unique structural features and potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H8BrClF3N

- Molecular Weight : 290.51 g/mol

- CAS Number : 842169-83-9

The compound features a brominated phenyl ring and a trifluoroethylamine moiety, which contribute to its distinctive chemical reactivity and solubility in various solvents .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities. It has been studied for its potential as a pharmacological agent in various therapeutic contexts:

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. It appears to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially making it beneficial in neurodegenerative diseases.

- Antitumor Properties : Some studies have indicated that (R)-Trifluoroethanamine may possess antitumor activity through mechanisms involving apoptosis induction in cancer cell lines .

The biological effects of this compound are attributed to several mechanisms:

- Receptor Interaction : The compound may act as a modulator of various neurotransmitter receptors, including serotonin receptors (5-HT) and adrenergic receptors. This interaction is crucial for its antidepressant effects.

- Inhibition of Enzymes : It has been suggested that the compound can inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of mood-regulating neurotransmitters .

Case Studies

-

Study on Antidepressant Effects :

- A study conducted on rodents demonstrated that administration of (R)-Trifluoroethanamine led to significant reductions in depressive-like behaviors compared to control groups. Behavioral tests such as the forced swim test and sucrose preference test were employed to evaluate these effects.

- Neuroprotection Against Oxidative Stress :

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of (R)-Trifluoroethanamine relative to structurally similar compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| (R)-Trifluoroethanamine | 842169-83-9 | Bromophenyl group | Antidepressant, neuroprotective |

| (S)-Trifluoroethanamine | 66511989 | Similar structure | Less studied, potential differences in activity |

| N-Methyl-2,2,2-trifluoroethylamine | 373-88-6 | Lacks bromine | Limited biological data |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride, and how is enantiomeric purity ensured?

- Methodology : The compound is synthesized via asymmetric catalysis or chiral resolution. For example, enantioselective reduction of a ketone precursor (e.g., 4-bromoacetophenone derivatives) using chiral catalysts like Ru-BINAP complexes can yield the (R)-enantiomer. Optical purity (>99% ee) is confirmed using chiral HPLC with columns such as Chiralpak IA/IB and mobile phases like hexane/isopropanol .

- Key Parameters : Monitor reaction progress via TLC (silica gel, UV detection) and confirm structure with H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How should researchers characterize the compound’s physicochemical properties?

- Analytical Workflow :

- Melting Point : Determine via differential scanning calorimetry (DSC) (e.g., mp range 235–241°C for related (R)-enantiomers) .

- Solubility : Test in polar (water, methanol) and nonpolar solvents (DCM, ethyl acetate) using gravimetric analysis.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .

Q. What analytical techniques are critical for verifying enantiomeric excess and structural integrity?

- Chiral Analysis : Use chiral HPLC (e.g., Daicel Chiralcel OD-H column, 0.46 cm × 25 cm, flow rate 1 mL/min) with UV detection at 254 nm .

- Spectroscopic Confirmation :

- F NMR to confirm trifluoromethyl group integrity (δ −60 to −70 ppm).

- IR spectroscopy for amine hydrochloride salt detection (N–H stretch ~2500–3000 cm) .

Advanced Research Questions

Q. How does the (R)-enantiomer’s configuration influence its interactions in biological systems compared to the (S)-form?

- Methodology : Perform molecular docking studies (e.g., AutoDock Vina) targeting receptors like serotonin or dopamine transporters. Compare binding affinities and steric clashes using crystal structures (PDB: 4XP1). Validate via in vitro assays (e.g., radioligand displacement in HEK293 cells expressing target receptors) .

- Data Interpretation : The (R)-enantiomer may exhibit higher selectivity due to spatial alignment with hydrophobic pockets in target proteins.

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Experimental Design :

| pH | Temperature | Degradation Rate (k) | Major Degradants |

|---|---|---|---|

| 1.2 (HCl) | 37°C | 0.05/day | Dehalogenated byproduct |

| 7.4 (PBS) | 37°C | 0.01/day | Oxidative derivatives |

- Resolution : Use LC-MS/MS to identify degradants and optimize storage conditions (e.g., −20°C under nitrogen for long-term stability) .

Q. How can computational modeling predict the compound’s metabolic pathways?

- In Silico Tools :

- CYP450 Metabolism : Simulate using Schrödinger’s BioLuminate to identify likely oxidation sites (e.g., benzylic carbon).

- Toxicity Prediction : Apply Derek Nexus to assess mutagenicity risks from bromophenyl or trifluoroethyl groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.